molecular formula C16H12ClNO4 B11468056 8-(2-chlorophenyl)-8-hydroxy-2,3,7,8-tetrahydro-6H-[1,4]dioxino[2,3-f]isoindol-6-one

8-(2-chlorophenyl)-8-hydroxy-2,3,7,8-tetrahydro-6H-[1,4]dioxino[2,3-f]isoindol-6-one

Cat. No.: B11468056
M. Wt: 317.72 g/mol
InChI Key: HKCFTVFYBGGEHZ-UHFFFAOYSA-N
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Description

8-(2-chlorophenyl)-8-hydroxy-2,3,7,8-tetrahydro-6H-[1,4]dioxino[2,3-f]isoindol-6-one is a complex organic compound characterized by its unique structure, which includes a chlorophenyl group, a hydroxy group, and a dioxinoisoindol core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(2-chlorophenyl)-8-hydroxy-2,3,7,8-tetrahydro-6H-[1,4]dioxino[2,3-f]isoindol-6-one typically involves multiple steps. One common method starts with the reaction of dibenzo[b,e][1,4]dioxine-2,3-dicarbonitrile with sodium butoxide in butyl alcohol, followed by treatment with nitric acid to form 1H-benzo[5,6][1,4]dioxino[2,3-f]isoindole-1,3(2H)-dione . This intermediate is then condensed with quinaldine to obtain the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

8-(2-chlorophenyl)-8-hydroxy-2,3,7,8-tetrahydro-6H-[1,4]dioxino[2,3-f]isoindol-6-one undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as nitric acid or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Nitric acid, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroxy derivatives.

Scientific Research Applications

8-(2-chlorophenyl)-8-hydroxy-2,3,7,8-tetrahydro-6H-[1,4]dioxino[2,3-f]isoindol-6-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-(2-chlorophenyl)-8-hydroxy-2,3,7,8-tetrahydro-6H-[1,4]dioxino[2,3-f]isoindol-6-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes and receptors involved in various biological processes. For example, it may inhibit the activity of certain enzymes, leading to changes in cellular signaling pathways and physiological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-(2-chlorophenyl)-8-hydroxy-2,3,7,8-tetrahydro-6H-[1,4]dioxino[2,3-f]isoindol-6-one is unique due to its specific structural features, such as the chlorophenyl and hydroxy groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C16H12ClNO4

Molecular Weight

317.72 g/mol

IUPAC Name

6-(2-chlorophenyl)-6-hydroxy-3,7-dihydro-2H-[1,4]dioxino[2,3-f]isoindol-8-one

InChI

InChI=1S/C16H12ClNO4/c17-12-4-2-1-3-10(12)16(20)11-8-14-13(21-5-6-22-14)7-9(11)15(19)18-16/h1-4,7-8,20H,5-6H2,(H,18,19)

InChI Key

HKCFTVFYBGGEHZ-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=C3C(=C2)C(NC3=O)(C4=CC=CC=C4Cl)O

Origin of Product

United States

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